molecular formula C12H14N4O3S B6537144 ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate CAS No. 1170405-69-2

ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate

Cat. No. B6537144
CAS RN: 1170405-69-2
M. Wt: 294.33 g/mol
InChI Key: UIAAJWHTUIROOL-UHFFFAOYSA-N
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Description

The compound is a derivative of 1-ethyl-1H-pyrazole , which is a type of pyrazole. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The structure of 1-ethyl-1H-pyrazole, a component of the compound, includes a 5-membered ring containing three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving pyrazoles can be quite diverse, depending on the substituents on the pyrazole ring. They can undergo various reactions such as N-alkylation, N-acylation, sulfonation, reduction, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For 1-ethyl-1H-pyrazole, the molecular formula is CHN, the average mass is 111.145 Da, and the monoisotopic mass is 111.079643 Da .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, 1-Methyl-1H-pyrazol-5-amine, a related compound, is known to cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-[(2-ethylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-3-16-9(5-6-13-16)10(17)15-12-14-8(7-20-12)11(18)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAAJWHTUIROOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NC(=CS2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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